
1,4-Diphenylnaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols This compound features a naphthalene ring system substituted with two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,4-diphenylnaphthalene using oxidizing agents such as lead tetra-acetate. This reaction typically proceeds through the formation of an intermediate quinone, which is then reduced to yield the desired diol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and oxidation-reduction reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,4-diphenyl-2,3-naphthoquinone.
Reduction: Reduction reactions can convert the quinone intermediates back to the diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Lead tetra-acetate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Major Products
Substituted Derivatives: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,4-Diphenylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 1,4-diphenylnaphthalene-2,3-diol involves its ability to undergo redox reactions, forming quinones and other reactive intermediates. These intermediates can interact with various molecular targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2,3-naphthoquinone: This compound is an oxidized form of 1,4-diphenylnaphthalene-2,3-diol and shares similar structural features.
Other Naphthalenediols: Compounds such as 1,2-naphthalenediol and 1,4-naphthalenediol have similar diol functionalities but differ in the position of the hydroxyl groups.
Properties
CAS No. |
52457-58-6 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
InChI Key |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


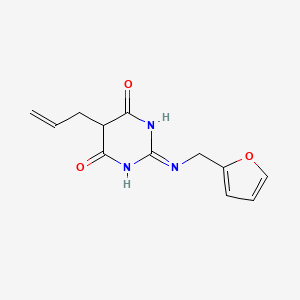
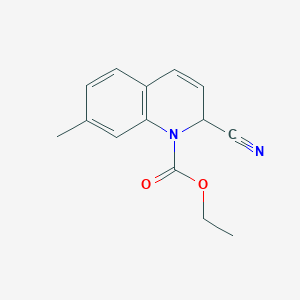

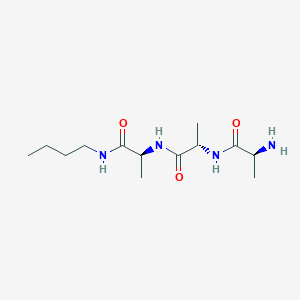
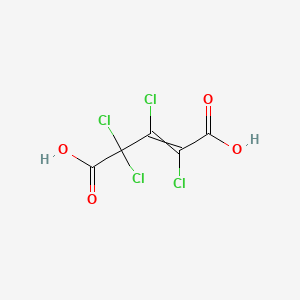
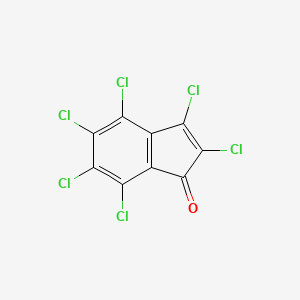
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
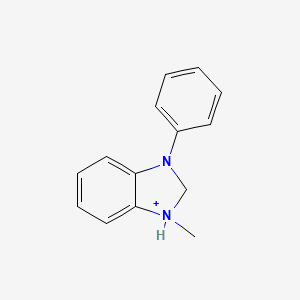
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
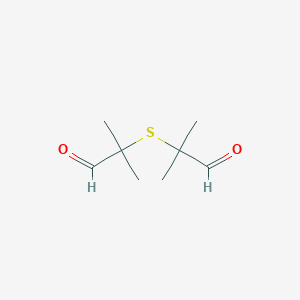
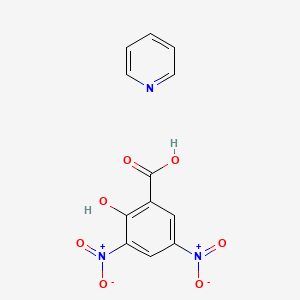
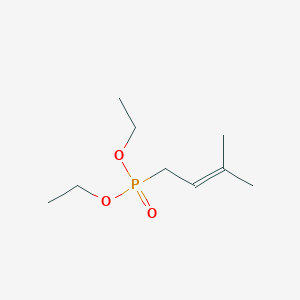
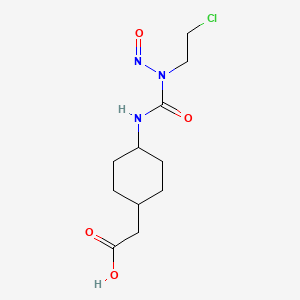
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
